2-amino-6-fluoro-N-phenylbenzamide
Description
Synthesis Analysis
Synthesis of 2-amino-6-fluoro-N-phenylbenzamide and similar compounds involves condensation reactions and specific synthesis processes. For instance, Racané et al. (2006) discussed the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazoles, which are structurally similar to 2-amino-6-fluoro-N-phenylbenzamide, using substituted benzaldehydes and amino derivatives (Racané et al., 2006).
Molecular Structure Analysis
The molecular structure of 2-amino-6-fluoro-N-phenylbenzamide can be characterized using techniques like X-ray diffraction, NMR, and FTIR spectroscopy. Mphahlele et al. (2017) studied the structures of similar compounds, N-unsubstituted 2-aminobenzamides, revealing insights into their molecular geometry and hydrogen bonding through spectroscopic and X-ray crystallographic techniques (Mphahlele et al., 2017).
Chemical Reactions and Properties
The chemical behavior of 2-amino-6-fluoro-N-phenylbenzamide includes its reactivity in various chemical reactions. Yang et al. (2002) explored the photochemical behavior of similar compounds, highlighting the impact of N-phenyl substitutions on the fluorescence and photoisomerization properties (Yang et al., 2002).
Physical Properties Analysis
The physical properties of 2-amino-6-fluoro-N-phenylbenzamide, such as solubility, melting point, and crystalline structure, are key to its applications. Saeed et al. (2010) described the crystal structure and physical properties of a related compound, 1-(4-(4-Fluorobenzamido)phenyl)-3-(4-fluorobenzoyl)thiourea, providing insights into the physical characteristics of similar compounds (Saeed et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group behavior, are crucial for understanding 2-amino-6-fluoro-N-phenylbenzamide. Desai et al. (2013) synthesized fluorine-containing benzamides, examining their chemical properties and reactivity, which can be comparable to 2-amino-6-fluoro-N-phenylbenzamide (Desai et al., 2013).
Scientific Research Applications
Specific Scientific Field
This application falls under the field of Organic Chemistry , specifically in the area of Catalysis .
Summary of the Application
2-Amino-6-fluoro-N-phenylbenzamide is used in the N-arylation reaction with Phenyl Boronic Acid via Chan–Evans–Lam (CEL) Type Reaction . This reaction is facilitated using a Cu@Phen@MGO Catalyst .
Methods of Application or Experimental Procedures
The catalyst was synthesized by the functionalization of magnetic graphene oxide (MGO) with phenanthroline type ligand . The catalyst showed very good efficiency in base-free Chan–Evans–Lam coupling of arylboronic acid with 2-amino-N-phenylbenzamide at room temperature .
Results or Outcomes
The products were obtained in high isolated yields . The catalyst could be easily recovered by an external magnet, and it was reusable up to six runs without significant loss of activity .
Pharmaceutical Reference Standards
Specific Scientific Field
This application falls under the field of Pharmaceutical Sciences .
Summary of the Application
2-Amino-6-Fluoro-N-Phenylbenzamide is used as a Pharmaceutical Reference Standard . Reference standards are used in pharmaceutical industries to ensure the quality of the pharmaceutical products .
Methods of Application or Experimental Procedures
The compound is used for the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production .
Results or Outcomes
The use of 2-Amino-6-Fluoro-N-Phenylbenzamide as a reference standard helps in ensuring the quality and safety of the pharmaceutical products .
Analytical Chemistry
Specific Scientific Field
This application falls under the field of Analytical Chemistry .
Summary of the Application
2-Amino-6-Fluoro-N-Phenylbenzamide is used in the analysis of chemical reactions . It can be used to study the reaction thermochemistry data, mass spectrum (electron ionization), and UV/Visible spectrum .
Methods of Application or Experimental Procedures
The compound is used in various analytical techniques such as mass spectrometry and UV/Visible spectroscopy . These techniques help in understanding the structure and properties of the compound .
Results or Outcomes
The use of 2-Amino-6-Fluoro-N-Phenylbenzamide in these analytical techniques provides valuable data about the compound, which can be used in various fields such as organic synthesis, pharmaceuticals, and materials science .
properties
IUPAC Name |
2-amino-6-fluoro-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c14-10-7-4-8-11(15)12(10)13(17)16-9-5-2-1-3-6-9/h1-8H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOTUSBWWZAVQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC=C2F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601298406 | |
Record name | 2-Amino-6-fluoro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-fluoro-N-phenylbenzamide | |
CAS RN |
1417456-04-2 | |
Record name | 2-Amino-6-fluoro-N-phenylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417456-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-6-fluoro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601298406 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-6-fluoro-N-phenylbenzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.576 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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